Roblitinib (FGF401): Structural Elucidation, Molecular Properties, and Mechanistic Profiling of a Selective FGFR4 Inhibitor
Roblitinib (FGF401): Structural Elucidation, Molecular Properties, and Mechanistic Profiling of a Selective FGFR4 Inhibitor
Executive Summary
Fibroblast Growth Factor Receptor 4 (FGFR4) and its ligand FGF19 play a critical role in regulating bile acid synthesis and hepatocyte proliferation[1]. Aberrant signaling through the FGF19-FGFR4 axis is a primary oncogenic driver in a subset of hepatocellular carcinomas (HCC)[2]. Roblitinib (FGF401) is a first-in-class, highly selective, ATP-competitive, and reversible-covalent inhibitor of FGFR4[3]. This whitepaper provides a comprehensive technical analysis of FGF401, detailing its chemical structure, molecular weight, mechanism of action, and the self-validating experimental protocols used to characterize its kinase inhibition profile.
Chemical Structure and Molecular Properties
FGF401 was rationally designed to exploit the unique structural features of the FGFR4 kinase domain. Unlike pan-FGFR inhibitors, FGF401 achieves exquisite selectivity by targeting the Cys552 residue located in the hinge region of the FGFR4 ATP-binding pocket[1].
Quantitative Chemical Data
The following table summarizes the core physicochemical properties of FGF401[4]:
| Property | Value |
| IUPAC Name | N-[5-cyano-4-(2-methoxyethylamino)-2-pyridinyl]-7-formyl-6-[(4-methyl-2-oxopiperazin-1-yl)methyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide |
| Molecular Formula | C25H30N8O4 |
| Molecular Weight | 506.56 g/mol |
| Monoisotopic Mass | 506.239 Da |
| Topological Polar Surface Area | 144 Ų |
| Primary Target IC50 | 1.9 nM (FGFR4) |
The molecular weight of exactly 506.56 g/mol is a critical parameter for downstream mass spectrometry validation, as the formation of a covalent adduct with the kinase domain results in a predictable mass shift[1].
Mechanism of Action: The FGF19-FGFR4-KLB Axis
FGF401 exerts its antineoplastic effects by silencing the FGF19-FGFR4 signaling cascade. Under physiological conditions, FGF19 binds to FGFR4 and its obligate co-receptor,
FGF401 acts by entering the ATP-binding cleft of FGFR4 and forming a reversible covalent bond with the sulfhydryl group of Cys552[1]. The reversibility of this bond represents a significant pharmacological advantage, minimizing the off-target toxicity typically associated with irreversible covalent inhibitors while maintaining prolonged target residence time[1].
FGF19-FGFR4 signaling cascade and the mechanism of reversible covalent inhibition by FGF401.
Experimental Methodologies & Protocols
To robustly characterize a reversible covalent inhibitor, experimental protocols must be self-validating. The following methodologies detail the causality behind the biochemical validation of FGF401.
Protocol 1: MALDI-TOF MS Assay for Covalent Binding and Reversibility
This protocol utilizes mass spectrometry to directly observe the physical binding of FGF401 to FGFR4, followed by dialysis to prove the bond's reversibility[1].
Step-by-Step Methodology:
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Protein Incubation: Incubate recombinant FGFR4 kinase domain (baseline molecular weight: 34,620 Da) with a 10-fold molar excess of FGF401 at room temperature for 2 hours.
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Baseline Mass Spectrometry: Analyze the sample using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
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Causality & Validation: A successful covalent bond will yield a precise mass shift. The spectrum must confirm an
centered at 35,126 Da, which perfectly matches the sum of the kinase (34,620 Da) and the FGF401 inhibitor (506.6 Da)[1].
-
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Dialysis: Transfer the FGFR4-FGF401 complex into a dialysis cassette and dialyze against a large volume of buffer for 4 days at 4°C.
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Causality: Continuous buffer exchange removes unbound inhibitor, driving the equilibrium toward dissociation if the bond is reversible.
-
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Post-Dialysis Validation: Re-analyze the dialyzed sample via MALDI-TOF MS.
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Validation Checkpoint: The reappearance of the 34,620 Da peak (unbound FGFR4) alongside the 35,126 Da peak confirms the slow release of the reversible covalent connection[1].
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Protocol 2: Radiometric Kinase Activity Assay
To quantify the inhibitory potency (IC50) and validate the necessity of the Cys552 residue, a radiometric paper disk assay is employed[7].
Step-by-Step Methodology:
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Reaction Setup: Prepare a reaction mixture containing recombinant wild-type FGFR4 (or the C552A mutant), a peptide substrate (e.g., IYGEFKKK), and varying concentrations of FGF401 (0.1 nM to 10
M).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Initiation: Add [
-32P]-ATP to initiate the kinase reaction. Incubate for 30 minutes at room temperature.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Termination & Spotting: Stop the reaction and spot the mixture onto phosphocellulose paper disks. The positively charged peptide substrate binds to the negatively charged phosphocellulose.
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Washing: Wash the disks extensively with 0.75% phosphoric acid.
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Causality: This critical step removes all unreacted [
-32P]-ATP, ensuring that any remaining radioactivity is exclusively from the phosphorylated peptide, thereby eliminating background noise.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
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Quantification: Measure the radioactivity using a scintillation counter to calculate the IC50.
Experimental workflow for validating the reversible covalent binding and potency of FGF401.
Clinical Translation and Resistance Mechanisms
FGF401 has demonstrated remarkable anti-tumor activity in preclinical HCC xenograft models and has progressed into Phase 1/2 clinical trials[5]. However, chronic inhibition of the FGFR4 pathway can lead to acquired resistance. Recent studies indicate that resistance to FGF401 is often mediated by the compensatory reactivation of the PI3K/AKT/mTOR signaling pathway[6]. Consequently, combination therapies utilizing FGF401 alongside mTOR inhibitors (such as everolimus) are being actively investigated to delay resistance onset and achieve more durable tumor growth inhibition[6].
References
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Characterization of FGF401 as a reversible covalent inhibitor of fibroblast growth factor receptor 4. Chemical Communications. 1
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Roblitinib (FGF401) | FGFR inhibitor. Selleck Chemicals. 8
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Everest Medicines Announces First Patient Dosed in a Phase 1b/2 Study of FGF401. FirstWord Pharma. 3
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A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma. PMC - NIH. 5
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Reactivation of the PI3K/mTOR Signaling Pathway Confers Resistance to the FGFR4 Inhibitor FGF401. MDPI. 6
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Roblitinib | C25H30N8O4 | CID 118036971. PubChem - NIH. 4
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FGF401, A First-In-Class Highly Selective and Potent FGFR4 Inhibitor. SciSpace. 2
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Development of a Potent and Specific FGFR4 Inhibitor for the Treatment of Hepatocellular Carcinoma. ACS Publications. 7
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- 2. scispace.com [scispace.com]
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- 4. Roblitinib | C25H30N8O4 | CID 118036971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
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